lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate moiety substituted with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of pyrimidin-2-ylcyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and employing continuous flow reactors, can be applied to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
Oxidation and Reduction: The pyrimidinyl group can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions may produce pyrimidinyl ketones or aldehydes.
Scientific Research Applications
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of pyrimidinyl derivatives and their potential as therapeutic agents.
Medicine: Research into its pharmacological properties may reveal new drug candidates for treating various diseases.
Industry: Its unique structural features make it a candidate for developing new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism of action of lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The lithium ion may also play a role in modulating the electronic properties of the compound, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Lithium 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure but with the pyrimidinyl group at a different position.
Sodium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a sodium ion instead of lithium.
Potassium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a potassium ion instead of lithium
Properties
CAS No. |
2613382-97-9 |
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Molecular Formula |
C8H7LiN2O2 |
Molecular Weight |
170.1 g/mol |
IUPAC Name |
lithium;1-pyrimidin-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2.Li/c11-7(12)8(2-3-8)6-9-4-1-5-10-6;/h1,4-5H,2-3H2,(H,11,12);/q;+1/p-1 |
InChI Key |
YHKUFVYWKAECOK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=NC=CC=N2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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